molecular formula C24H19N3O2 B14115802 RigidinC2 Cpd7

RigidinC2 Cpd7

Cat. No.: B14115802
M. Wt: 381.4 g/mol
InChI Key: ZRRBLKLCAVULNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

RigidinC2 Cpd7 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidin-4(7H)-one core structure. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. The compound is typically handled and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

RigidinC2 Cpd7 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

RigidinC2 Cpd7 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a model compound for studying microtubule-targeting agents and their interactions with cellular structures.

    Biology: this compound is used in biological studies to investigate its effects on cell proliferation and apoptosis.

    Medicine: The compound has shown potential as an anticancer agent and is being studied for its therapeutic applications in cancer treatment.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting microtubules.

Mechanism of Action

RigidinC2 Cpd7 exerts its effects by targeting microtubules, which are essential components of the cell’s cytoskeleton. The compound binds to microtubules and disrupts their normal function, leading to the inhibition of cell division and proliferation. This mechanism of action makes this compound a potential anticancer agent, as it can selectively target rapidly dividing cancer cells .

Comparison with Similar Compounds

RigidinC2 Cpd7 is unique compared to other microtubule-targeting agents due to its specific chemical structure and mode of action. Similar compounds include other analogs of marine alkaloid rigidins, such as:

These compounds share some common features but differ in their specific chemical structures and biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

6-benzoyl-2-pent-4-ynyl-5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H19N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14H,3,6,15H2,(H2,25,26,27,29)

InChI Key

ZRRBLKLCAVULNS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC1=NC2=C(C(=C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1

Origin of Product

United States

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